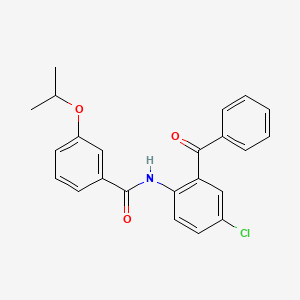
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide, also known as BCI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of benzamides and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its ability to selectively inhibit the NF-κB pathway without affecting other signaling pathways. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in vivo.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the reaction of 2-benzoyl-4-chloroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide as a white crystalline solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-15(2)28-19-10-6-9-17(13-19)23(27)25-21-12-11-18(24)14-20(21)22(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSTEBLOQHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
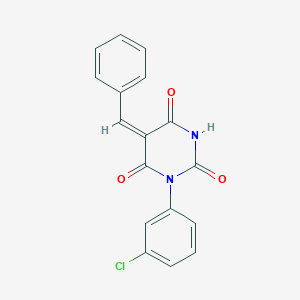
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
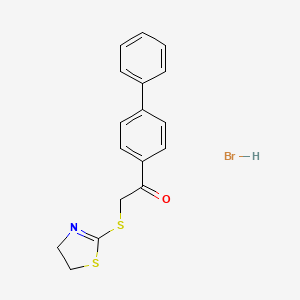
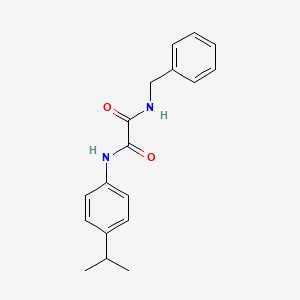
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
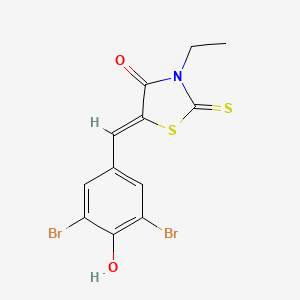
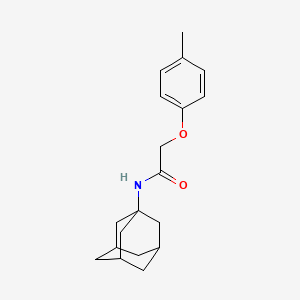
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)